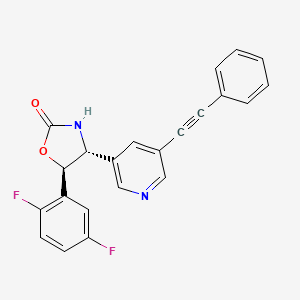
PRL-3 Inhibitor I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
El inhibidor I de PRL-3 ejerce sus efectos inhibiendo específicamente la actividad de PRL-3. PRL-3 está involucrado en procesos celulares que impulsan la metástasis, la proliferación celular, la invasión, la motilidad y la supervivencia . El inhibidor se une a PRL-3, evitando su interacción con los sustratos y bloqueando así su función. Esta inhibición conduce a una reducción de la migración e invasión de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
PRL-3 Inhibitor I plays a crucial role in biochemical reactions by inhibiting the activity of PRL-3. This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its dephosphorylation activity. This compound interacts with various biomolecules, including integrin β1, where it inhibits the dephosphorylation of tyrosine-783 . This interaction reduces the invasive properties of cancer cells, highlighting its potential as an anti-metastatic agent.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. The compound influences cell signaling pathways by inhibiting the activity of PRL-3, which is involved in the regulation of cell migration, invasion, and survival . Additionally, this compound affects gene expression by modulating the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PRL-3, leading to the inhibition of its phosphatase activity. This inhibition prevents the dephosphorylation of key substrates, such as integrin β1, thereby disrupting downstream signaling pathways involved in cell migration and invasion . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can induce sustained inhibition of PRL-3 activity, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells . The compound may undergo degradation under certain conditions, which can affect its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PRL-3. The compound inhibits the dephosphorylation of key substrates, thereby affecting metabolic flux and metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PRL-3 .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PRL-3 and other target proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments .
Métodos De Preparación
La preparación del inhibidor I de PRL-3 implica varios pasos. Un método incluye el uso de dimetilsulfóxido (DMSO), polietilenglicol 300 (PEG300), Tween 80 y agua desionizada (ddH2O) para preparar la fórmula in vivo . Las rutas sintéticas y las condiciones de reacción para la producción industrial no se detallan ampliamente en la literatura disponible, pero el compuesto se prepara y almacena normalmente en condiciones específicas para evitar la inactivación .
Análisis De Reacciones Químicas
El inhibidor I de PRL-3 experimenta diversas reacciones químicas, incluidas:
Oxidación y reducción: Estas reacciones son cruciales para la estabilidad y actividad del compuesto.
Reacciones de sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen endoglucosidasa H (Endo H) y peptidasa N-glucosidasa F (PNGase F) a 37 °C.
Productos principales: Los productos principales formados a partir de estas reacciones se analizan normalmente para garantizar la eficacia y pureza del compuesto.
Aplicaciones Científicas De Investigación
El inhibidor I de PRL-3 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Investigación del cáncer: Se utiliza para estudiar el papel de PRL-3 en la progresión del cáncer y la metástasis
Desarrollo de fármacos: El compuesto se está explorando por su potencial en el desarrollo de terapias dirigidas para el tratamiento del cáncer.
Estudios biológicos: El inhibidor I de PRL-3 se utiliza para investigar los mecanismos moleculares subyacentes a diversos procesos celulares, incluida la migración celular, la invasión y la supervivencia.
Comparación Con Compuestos Similares
El inhibidor I de PRL-3 es único en su especificidad para PRL-3. Compuestos similares incluyen:
Candesartán: Otro inhibidor de PRL de amplio espectro que previene la migración celular mediada por PRL-3.
Bardoxolona: Un compuesto que inhibe preferentemente PRL-3.
Eltrombopag: Otro compuesto con efectos inhibitorios similares sobre PRL-3.
Estos compuestos destacan la singularidad del inhibidor I de PRL-3 en su objetivo específico de PRL-3, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos.
Propiedades
Número CAS |
893449-38-2 |
|---|---|
Fórmula molecular |
C17H11Br2NO2S2 |
Peso molecular |
485.2 g/mol |
Nombre IUPAC |
5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23) |
Clave InChI |
HXNBAOLVPAWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Br |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BR1; BR 1; BR-1; PRL-3 Inhibitor I |
Origen del producto |
United States |
Q1: How does 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone interact with Phosphatase of Regenerating Liver-3 (PRL-3) and what are the downstream effects?
A: While the exact mechanism of interaction between 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone and PRL-3 isn't explicitly detailed in the provided abstracts, the research demonstrates that this compound effectively inhibits PRL-3 activity. [] This inhibition leads to a cascade of downstream effects in prostate cancer cells, including:
- Reduced Cell Proliferation: The compound significantly diminishes the ability of prostate cancer cells to multiply and grow. []
- Suppression of Anchorage-Independent Growth: This inhibition points to a reduced potential for these cancer cells to survive and proliferate in a detached state, a crucial aspect of metastasis. []
- Impaired Cell Migration: 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone effectively hinders the movement of prostate cancer cells, suggesting a reduced capacity for invasive behavior. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



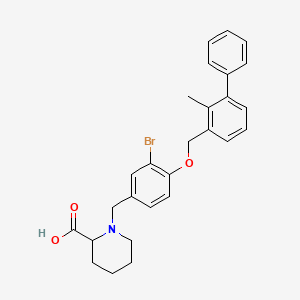
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)
![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

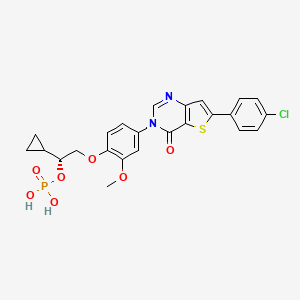
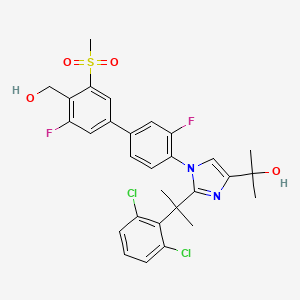
![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)
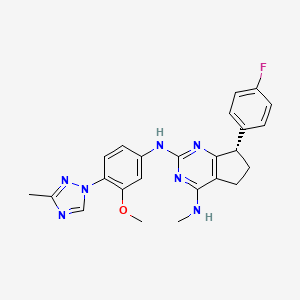
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)
